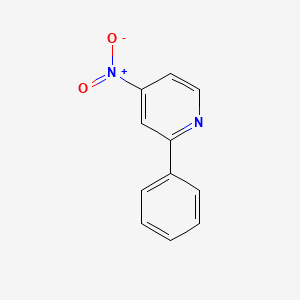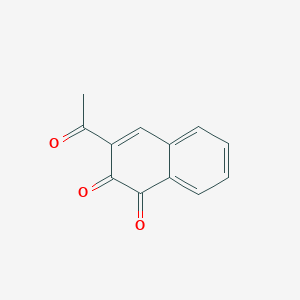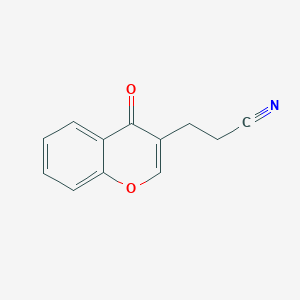
3-(4-Oxo-4H-chromen-3-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Oxo-4H-chromen-3-yl)propanenitrile is a chemical compound that belongs to the chromone family. Chromones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmacologically active compounds. The structure of this compound includes a chromone core with a nitrile group attached to a propyl chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxo-4H-chromen-3-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 4-oxo-4H-chromen-3-ylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with sodium cyanide to yield the nitrile compound. This method typically requires anhydrous conditions and careful control of reaction temperatures to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Oxo-4H-chromen-3-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(4-Oxo-4H-chromen-3-yl)propanoic acid.
Reduction: 3-(4-Oxo-4H-chromen-3-yl)propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Oxo-4H-chromen-3-yl)propanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Oxo-4H-chromen-3-yl)propanenitrile involves its interaction with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or modulate receptor activity, leading to its observed pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Oxo-4H-chromen-3-yl)propanoic acid
- 3-(4-Oxo-4H-chromen-3-yl)propanamine
- Ethyl 3-(4-Oxo-4H-chromen-3-yl)prop-2-enoate
Uniqueness
3-(4-Oxo-4H-chromen-3-yl)propanenitrile is unique due to its nitrile group, which provides a versatile functional handle for further chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds and industrial products.
Properties
CAS No. |
60723-66-2 |
|---|---|
Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-(4-oxochromen-3-yl)propanenitrile |
InChI |
InChI=1S/C12H9NO2/c13-7-3-4-9-8-15-11-6-2-1-5-10(11)12(9)14/h1-2,5-6,8H,3-4H2 |
InChI Key |
UKGIRAUBWMODAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


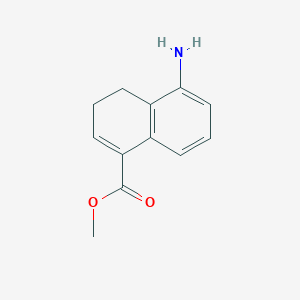

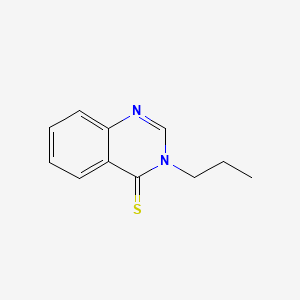
![2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol](/img/structure/B11898985.png)
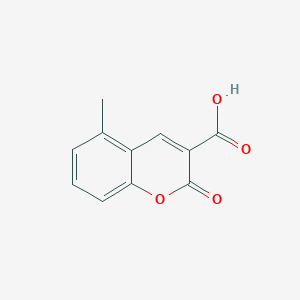
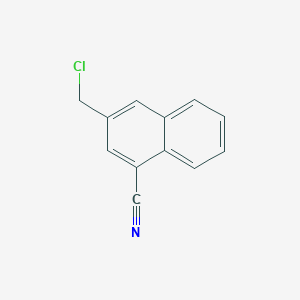

![N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide](/img/structure/B11899009.png)

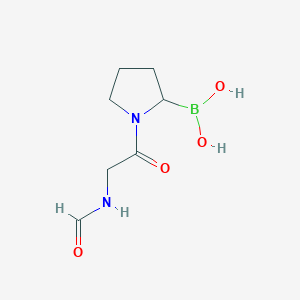
![(S)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B11899025.png)
